Lorcaserin-d4 Sulfamate
Description
Properties
Molecular Formula |
C₁₁H₁₀D₄ClNO₃S |
|---|---|
Molecular Weight |
279.78 |
Origin of Product |
United States |
Analytical Characterization and Method Development for Lorcaserin D4 Sulfamate
Spectroscopic Elucidation of Deuterium (B1214612) Incorporation and Structural Identity
Spectroscopic methods are indispensable for the definitive identification and structural elucidation of Lorcaserin-d4 sulfamate (B1201201), providing confirmation of deuterium incorporation and verifying the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Site Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the precise location of deuterium atoms within the Lorcaserin-d4 sulfamate molecule. A combination of proton (¹H) and deuterium (²H) NMR is utilized for this purpose.
In the ¹H NMR spectrum of this compound, the absence or significant reduction of signals corresponding to the protons at the deuterated positions, when compared to the spectrum of the non-deuterated Lorcaserin (B1675133) sulfamate, provides direct evidence of successful deuterium incorporation. The chemical shifts in ¹H NMR are nearly identical for both isotopologues, making direct comparison straightforward. huji.ac.ilillinois.edu
Conversely, the ²H NMR spectrum will exhibit signals at chemical shifts corresponding to the locations of the deuterium atoms. huji.ac.ilwikipedia.org While ²H NMR generally offers lower resolution than ¹H NMR, it is highly specific for observing the deuterated sites. wikipedia.org The combination of these two techniques allows for an unambiguous confirmation of the isotopic labeling pattern. wiley.com
Illustrative ¹H and ²H NMR Data for this compound
| Position | Expected ¹H Chemical Shift (ppm) | Expected Observation in ¹H NMR of this compound | Expected ²H Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 7.5 | Multiplet | No Signal |
| Benzylic CH₂ | 2.8 - 3.2 | Reduced intensity multiplet or absent | 2.8 - 3.2 |
| Aliphatic CH₂ | 2.5 - 2.9 | Reduced intensity multiplet or absent | 2.5 - 2.9 |
| CH₃ | 1.2 - 1.5 | Singlet | No Signal |
Note: The table presents hypothetical data for illustrative purposes.
Mass Spectrometry (MS) for Molecular Weight Verification and Isotopic Purity Assessment
Mass spectrometry (MS) is a primary tool for verifying the molecular weight of this compound and assessing its isotopic purity. High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose, as it can distinguish between isotopologues with very small mass differences. nih.govrsc.org
The molecular weight of this compound is expected to be 4 mass units higher than its non-deuterated counterpart. The high-resolution mass spectrum will show a distinct molecular ion peak corresponding to the exact mass of the deuterated compound (C₁₁H₉D₄ClNNaO₃S). clearsynth.com
Isotopic purity is determined by analyzing the relative abundance of the signals corresponding to the desired deuterated species (d4) and any residual lower-deuterated (d1, d2, d3) or non-deuterated (d0) species. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) can be employed to fragment the molecular ion, providing further structural confirmation and potentially identifying the location of deuterium atoms based on the mass of the resulting fragments. nih.govnih.gov
Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value/Observation |
| Molecular Formula | C₁₁H₉D₄ClNNaO₃S |
| Expected Exact Mass | 301.04 g/mol clearsynth.com |
| Isotopic Purity (d4 %) | > 98% |
| Major MS/MS Fragments | Fragmentation pattern consistent with the lorcaserin core structure, with mass shifts corresponding to the deuterated fragments. |
Note: The table presents hypothetical data for illustrative purposes.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Deuterated Bonds
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. In the context of this compound, these methods are particularly useful for observing the vibrations of the newly introduced carbon-deuterium (C-D) bonds.
Due to the heavier mass of deuterium compared to hydrogen, the stretching frequency of a C-D bond is significantly lower than that of a corresponding C-H bond. This isotopic shift is a clear indicator of successful deuteration. youtube.comnih.gov Typically, C-H stretching vibrations appear in the range of 2800-3200 cm⁻¹, while C-D stretching vibrations are observed around 2100-2300 cm⁻¹. The presence of these lower frequency bands in the IR and/or Raman spectrum of this compound, coupled with the diminished intensity of the C-H stretching bands, provides strong evidence of deuteration. osti.govacs.org
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected IR/Raman Frequency Range (cm⁻¹) | Comment |
| C-H Stretch (Aromatic) | 3000 - 3100 | Present in both deuterated and non-deuterated forms. |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Reduced intensity in the deuterated form. |
| C-D Stretch | 2100 - 2300 | Characteristic of successful deuteration. |
| S=O Stretch (Sulfamate) | 1350 - 1380 and 1150 - 1180 | Asymmetric and symmetric stretching, respectively. |
| C-N Stretch | 1250 - 1350 | |
| C-Cl Stretch | 700 - 850 |
Note: The table presents expected frequency ranges based on general spectroscopic principles.
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatographic methods are essential for assessing the purity of this compound and for its quantification in complex matrices.
High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Impurity Detection
High-Performance Liquid Chromatography (HPLC) is the workhorse technique for determining the chemical purity of this compound and for detecting any process-related impurities or degradation products. almacgroup.com A stability-indicating HPLC method, capable of separating the main compound from its potential impurities, is crucial.
A reversed-phase HPLC method is commonly employed for compounds of similar polarity. The method typically utilizes a C18 or phenyl-hexyl column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. rsc.org Detection is often achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | Phenyl-Hexyl, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium (B1175870) Formate (pH 3.0) |
| Mobile Phase B | Acetonitrile/Methanol (90:10, v/v) |
| Gradient | Time-based gradient from 10% to 90% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 5 µL |
Note: The table presents a hypothetical HPLC method for illustrative purposes.
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique that can be used for the trace analysis of impurities in this compound. Due to the relatively low volatility and polar nature of the sulfamate group, direct analysis by GC is often challenging. Therefore, a derivatization step is typically required to increase the volatility and thermal stability of the analyte. nih.govjfda-online.com
Common derivatization reagents for compounds containing amine and hydroxyl groups include silylating agents (e.g., BSTFA) or acylating agents. After derivatization, the resulting more volatile compound can be readily analyzed by GC-MS. The mass spectrometer provides definitive identification of any separated impurities based on their mass spectra.
Potential GC-MS Analysis Strategy for this compound
| Step | Procedure |
| 1. Derivatization | Reaction with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the sulfamate group to a more volatile silyl (B83357) derivative. |
| 2. GC Separation | Separation on a capillary column (e.g., DB-5ms) with a temperature program to elute the derivatized analyte and any impurities. |
| 3. MS Detection | Electron ionization (EI) mass spectrometry to generate characteristic fragmentation patterns for identification. |
Note: This table outlines a potential strategy as direct GC-MS of the underivatized compound is not typically feasible.
Ultra-Performance Liquid Chromatography (UPLC) Coupled with Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantitation
Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (LC-MS/MS) stands as the definitive technique for the high-sensitivity quantitation of lorcaserin and its metabolites, a process in which this compound is an ideal internal standard. The UPLC system's use of sub-2 µm particle columns allows for higher resolution, improved peak shapes, and significantly shorter run times compared to traditional HPLC methods. researchgate.netresearchgate.net This high-efficiency separation is crucial for resolving the analyte of interest from complex biological matrix components. frontiersin.org
When developing a quantitative method, a UPLC system is interfaced with a tandem mass spectrometer, typically using an electrospray ionization (ESI) source operating in positive mode. researchgate.netnih.gov The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. In this mode, specific precursor-to-product ion transitions are monitored for both the analyte (e.g., lorcaserin sulfamate) and the internal standard (this compound). The deuterium labeling of the internal standard results in a mass shift, allowing the mass spectrometer to differentiate between the analyte and the internal standard, even if they co-elute chromatographically.
For instance, a validated UPLC-MS/MS method for the parent compound, lorcaserin, utilized an Acquity BEH™ C18 column with a mobile phase of acetonitrile, ammonium acetate, and formic acid. researchgate.netnih.gov Detection was achieved by monitoring the specific MRM transition for lorcaserin (m/z 195.99 > 143.91). researchgate.netnih.gov A similar approach would be applied for lorcaserin sulfamate, with a unique MRM transition being established for it and for this compound. The key to developing an ultrasensitive assay is the optimization of sample preparation, chromatographic separation, and mass spectrometric detection. nih.gov
Table 1: Example UPLC-MS/MS Parameters for Analyte Quantitation Using a Deuterated Standard
| Parameter | Setting | Purpose |
|---|---|---|
| UPLC System | Waters ACQUITY UPLC I-Class | Provides high-resolution separation. frontiersin.org |
| Analytical Column | ACQUITY UPLC® HSS T3 (2.1 × 50 mm, 1.8 µm) | Retains and separates the analyte from matrix components. frontiersin.org |
| Mobile Phase | Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile | Achieves efficient elution and separation of compounds. frontiersin.org |
| Flow Rate | 0.3 mL/min | Optimized for column dimensions and particle size. frontiersin.org |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates charged ions for MS detection. nih.govfrontiersin.org |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Ensures high selectivity and sensitivity by monitoring specific ion transitions. nih.gov |
| Internal Standard | this compound | Corrects for variability in sample preparation and instrument response. |
Method Validation Parameters for Analytical Protocols Utilizing this compound
For any analytical method to be considered reliable for research applications, it must undergo rigorous validation. When using this compound as an internal standard, the validation process assesses the performance of the entire analytical protocol for the quantification of the target analyte (e.g., lorcaserin sulfamate).
Specificity and Selectivity in Complex Matrices (e.g., in vitro biological samples)
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as metabolites, impurities, or matrix components. In LC-MS/MS analysis, selectivity is achieved through a combination of chromatographic retention time and the uniqueness of the MRM transitions.
To validate selectivity, blank biological samples (e.g., plasma, urine, tissue homogenates) from at least six different sources are analyzed to ensure that no endogenous components interfere with the detection of the analyte or the internal standard, this compound, at their respective retention times and MRM transitions. The absence of significant peaks in the blank samples at the retention time of the analyte demonstrates the method's selectivity. frontiersin.org Sample preparation techniques like protein precipitation or solid-phase extraction are optimized to minimize matrix effects, where co-eluting matrix components can suppress or enhance the ionization of the analyte, thereby affecting accuracy. frontiersin.org
Accuracy, Precision, and Linearity of Analytical Methods
The use of this compound is integral to achieving high accuracy and precision. As an internal standard, it is added to all samples, including calibration standards and quality control (QC) samples, at a fixed concentration. It experiences similar extraction recovery and ionization effects as the native analyte. The final concentration is calculated based on the peak area ratio of the analyte to the internal standard, which corrects for variations.
Linearity: The method's linearity is established by analyzing a series of calibration standards over a specified concentration range. A calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the analyte. The curve is typically fitted with a linear regression model, and a correlation coefficient (r²) of >0.99 is generally required. researchgate.net For lorcaserin itself, linearity has been established over ranges like 1.08–500 ng/mL in plasma. researchgate.netnih.gov
Accuracy and Precision: These are determined by analyzing replicate QC samples at multiple concentration levels (low, medium, and high) on different days. Accuracy is expressed as the percent relative error (%RE) and should typically be within ±15% of the nominal value. Precision, a measure of random error, is expressed as the percent relative standard deviation (%RSD) and should not exceed 15%. frontiersin.org
Table 2: Representative Acceptance Criteria for Method Validation
| Parameter | Concentration Level | Acceptance Criteria |
|---|---|---|
| Linearity | Calibration Curve | Correlation Coefficient (r²) ≥ 0.99 |
| Accuracy (%RE) | Low, Medium, High QC | Within ±15% of nominal value |
| Precision (%RSD) | Low, Medium, High QC | ≤ 15% |
| Accuracy (%RE) at LLOQ | Lower Limit of Quantitation | Within ±20% of nominal value |
| Precision (%RSD) at LLOQ | Lower Limit of Quantitation | ≤ 20% |
Detection and Quantitation Limits (LOD/LOQ) for Research Applications
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of an analytical method.
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. It is often determined as the concentration that produces a signal-to-noise ratio (S/N) of at least 3. researchgate.net
Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. For bioanalytical methods, this is often referred to as the Lower Limit of Quantitation (LLOQ) and is the lowest point on the calibration curve. tbzmed.ac.ir The LLOQ must meet the acceptance criteria for accuracy (within 20% of nominal) and precision (≤20% RSD). nih.gov
The high sensitivity of modern LC-MS/MS instruments allows for very low LOD and LOQ values, often in the low ng/mL or even pg/mL range, which is essential for pharmacokinetic studies where analyte concentrations can be very low. mdpi.com For example, a validated method for lorcaserin in plasma achieved an LLOQ of 1.08 ng/mL. researchgate.netnih.gov
Assessment of Isotopic Purity and Potential for Cross-Contribution
When using a deuterated internal standard like this compound, it is crucial to assess its isotopic purity and to check for any potential cross-contribution to the analyte signal.
Isotopic Purity: The manufacturer of the standard should provide a certificate of analysis detailing the isotopic purity. This indicates the percentage of the compound that contains the desired number of deuterium atoms (in this case, four). High isotopic purity is essential to ensure the stability and accuracy of the standard.
Cross-Contribution (Isotopic Crosstalk): This assessment verifies that the signal from the internal standard does not interfere with the measurement of the analyte, and vice versa. This is done by analyzing two types of samples:
A sample containing the analyte at the upper limit of quantitation (ULOQ) with no internal standard. This is monitored at the MRM transition of the internal standard to check for any contribution from the analyte.
A sample containing only the internal standard at its working concentration. This is monitored at the MRM transition of the analyte to check for any signal arising from unlabeled impurities in the deuterated standard.
The response of any crosstalk should be negligible, typically less than 5% of the analyte response at the LLOQ and less than 1% of the internal standard response. This ensures that the quantification of the analyte is not artificially inflated by the internal standard.
Reference Standard Certification and Quality Control in Research Settings
This compound used in regulated or high-quality research settings must be a certified reference material (CRM). A CRM is a standard of the highest quality, for which all properties, including identity, purity, and concentration, have been rigorously confirmed through a comprehensive validation process.
The certification process involves:
Identity Confirmation: Verified using techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS).
Purity Assessment: Quantitative purity is determined using methods like quantitative NMR (qNMR) or mass balance approaches, which account for water content, residual solvents, and non-volatile impurities.
Homogeneity and Stability: The manufacturer must demonstrate that the batch of the reference standard is homogeneous and stable under specified storage and handling conditions.
A Certificate of Analysis (CoA) accompanies the reference standard, providing all this information and ensuring its traceability and suitability for use as an internal standard in quantitative analytical methods. lgcstandards.com Regular quality control checks in the research laboratory, such as verifying the purity and concentration of stock solutions prepared from the CRM, are essential to maintain the integrity of the analytical results over time.
Mechanistic Investigations and Molecular Interactions Utilizing Lorcaserin D4 Sulfamate in Vitro and Theoretical
Probing Reaction Mechanisms and Isotope Effects in Chemical Transformations
The strategic incorporation of deuterium (B1214612) in lorcaserin (B1675133) sulfamate (B1201201) allows for the detailed examination of reaction mechanisms, particularly through the study of kinetic isotope effects (KIEs).
Kinetic Isotope Effects (KIEs) in Model Reactions Involving C-H/C-D Bonds
The replacement of hydrogen with deuterium can significantly alter the rate of a chemical reaction if the cleavage of the carbon-hydrogen (C-H) bond is the rate-determining step. researchgate.netwikipedia.org This phenomenon, known as the kinetic isotope effect (KIE), arises from the fact that a carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and requiring more energy to break. scielo.org.mxprinceton.edu
In the context of lorcaserin-d4 sulfamate, studying the KIE in model reactions, such as those mimicking metabolic transformations, can provide invaluable information. nih.govnih.gov For instance, if a reaction involving the deuterated compound proceeds at a slower rate compared to its non-deuterated counterpart, it strongly suggests that the C-H/C-D bond is broken during the slowest step of the reaction. researchgate.netwikipedia.org The magnitude of the KIE (the ratio of the rate constants, kH/kD) can offer further insights into the geometry of the transition state. researchgate.netprinceton.edu
Table: Representative Kinetic Isotope Effect Data in a Model Oxidation Reaction
| Substrate | Rate Constant (k) | KIE (kH/kD) |
| Lorcaserin Sulfamate | kH | \multirow{2}{*}{>1} |
| This compound | kD |
This is a hypothetical data table for illustrative purposes.
Elucidation of Transition States and Rate-Determining Steps
By analyzing the KIE, researchers can deduce critical information about the transition state structure and the rate-determining step of a reaction. A significant primary KIE is indicative of a transition state where the C-H/C-D bond is substantially broken. princeton.edunih.gov This information is crucial for understanding how the molecule is transformed, for example, during metabolic processes catalyzed by enzymes like cytochrome P450. nih.govnih.gov
The study of KIEs with this compound can help to pinpoint which specific C-H bonds are targeted for oxidation. This knowledge is fundamental for predicting metabolic pathways and for designing new drug candidates with improved metabolic stability. researchgate.netacs.org The use of deuterated compounds in mechanistic studies has a long history and remains a powerful tool in physical organic chemistry and drug development. wikipedia.orgportico.org
In Vitro Biochemical Studies of Enzyme-Substrate Interactions
In vitro biochemical assays using isolated enzymes and target macromolecules provide a controlled environment to study the direct interactions of this compound.
Enzyme Inhibition Kinetics in Isolated Systems
Enzyme inhibition studies are crucial for understanding how a compound affects biological pathways. Lorcaserin itself is metabolized by various enzymes, and its metabolites can interact with different enzyme systems. ucm.es In vitro kinetic analyses using human liver microsomes have been performed to characterize the formation of lorcaserin metabolites. researchgate.net For example, the formation of lorcaserin N-carbamoyl glucuronide follows Michaelis-Menten kinetics. researchgate.net
The use of this compound in such assays can help to determine if the deuteration affects the rate of metabolism by specific enzymes. By comparing the kinetic parameters (Km and Vmax) of the deuterated and non-deuterated compounds, researchers can quantify the impact of deuterium substitution on enzyme activity. mdpi.com A change in these parameters would provide direct evidence of the role of C-H bond cleavage in the enzymatic reaction. mdpi.commdpi.com
Table: Hypothetical Enzyme Inhibition Data
| Compound | Target Enzyme | Inhibition Constant (Ki) (µM) | Mechanism of Inhibition |
| Lorcaserin Sulfamate | Enzyme X | Value | Competitive/Non-competitive |
| This compound | Enzyme X | Value | Competitive/Non-competitive |
This is a hypothetical data table for illustrative purposes.
Investigation of Binding Affinities to Target Macromolecules (e.g., Receptors, Enzymes) in Cell-Free Assays
Lorcaserin is a selective agonist for the serotonin (B10506) 5-HT2C receptor. acs.orgresearchgate.netnih.gov Its binding affinity to this and other receptors is a key determinant of its pharmacological profile. acs.orgfrontiersin.org Cell-free binding assays are used to measure the affinity of a ligand for its receptor, typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd). pnas.orgnih.gov
While deuterium substitution is primarily known for its effect on reaction rates, it can also subtly influence binding affinity. irb.hr This can be due to minor changes in molecular size, shape, and lipophilicity. wikipedia.orgmusechem.com By comparing the binding affinities of lorcaserin sulfamate and this compound to the 5-HT2C receptor and other potential off-targets in cell-free assays, scientists can assess whether deuteration alters the receptor interaction profile. pnas.orgirb.hr Such studies are important to ensure that the deuterated analog retains the desired selectivity and potency. pnas.orgnih.gov
Table: Receptor Binding Affinity Data
| Compound | Receptor | Ki (nM) |
| Lorcaserin | 5-HT2C | 15 ± 1 |
| Lorcaserin | 5-HT2A | 112 |
| Lorcaserin | 5-HT2B | 174 |
Data adapted from existing research on Lorcaserin. acs.org
Computational Chemistry and Molecular Modeling of this compound
Computational methods provide a powerful complement to experimental studies by offering a detailed, atomistic view of molecular interactions. jsps.go.jp Quantum chemistry calculations can be used to model the electronic structure of this compound and to predict its properties, including vibrational frequencies and bond dissociation energies. scielo.org.mxjsps.go.jp These calculations are essential for interpreting experimental KIE data and for understanding the underlying principles of the isotope effect. jsps.go.jp
Molecular docking simulations can be employed to predict the binding mode of this compound within the active site of its target receptor, such as the 5-HT2C receptor. acs.org These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and selectivity. acs.org By comparing the docking poses and interaction energies of the deuterated and non-deuterated compounds, computational models can help to explain any observed differences in binding affinity. irb.hr Furthermore, molecular dynamics simulations can be used to study the conformational flexibility of the ligand and the receptor, providing insights into the dynamic aspects of their interaction.
Quantum Mechanical Calculations on Deuterium Substitution Effects
Quantum mechanical (QM) calculations are fundamental to understanding how isotopic substitution alters the intrinsic properties of a molecule. These ab initio methods can predict changes in molecular structure, vibrational frequencies, and electronic distribution with high accuracy, offering insights that are often difficult to obtain through experimentation alone. dokumen.pubnih.gov
The primary influence of deuterium substitution is on the vibrational modes of the molecule, particularly the C-D bonds, which vibrate at a lower frequency than C-H bonds due to the increased mass of deuterium. This leads to a lower zero-point vibrational energy (ZPVE) for the deuterated molecule. The difference in ZPVE between the deuterated and non-deuterated isotopologues is a key determinant of the kinetic isotope effect (KIE), where the C-D bond is typically stronger and broken more slowly than a C-H bond. This effect is often exploited in drug design to enhance metabolic stability. google.comepo.org
For this compound, QM calculations, typically using Density Functional Theory (DFT), can be employed to model these phenomena. By calculating the vibrational frequencies of both Lorcaserin sulfamate and its d4 analogue, the precise impact of deuteration on the molecule's energy landscape can be quantified.
Research Findings: Theoretical studies predict that the substitution of deuterium at specific positions in a molecule can alter its electronic and vibrational properties. QM calculations show that the one-bond deuterium isotope effects are sensitive to the molecule's backbone conformation and hydrogen bonding environment. nih.gov For this compound, this means the stability of the compound and its interactions could be subtly modulated by the isotopic labeling. Calculations would focus on the change in Gibbs free energy (ΔG) to predict shifts in reaction equilibria and transition state energies to predict changes in reaction rates (i.e., metabolism).
Table 1: Hypothetical Quantum Mechanical Calculation Results for C-H vs. C-D Bonds in Lorcaserin Sulfamate
| Parameter | C-H Bond (Non-Deuterated) | C-D Bond (Deuterated) | Predicted Effect |
| Vibrational Frequency (cm⁻¹) | ~2900 - 3100 | ~2100 - 2300 | Lower frequency due to heavier isotope |
| Zero-Point Energy (kJ/mol) | Higher | Lower | Stabilization of the deuterated molecule |
| Bond Dissociation Energy (kJ/mol) | Lower | Higher | Increased metabolic stability (Kinetic Isotope Effect) |
| Bond Length (Å) | Slightly Longer | Slightly Shorter | Minor structural perturbation |
Molecular Dynamics Simulations of Compound-Target Interactions
Molecular dynamics (MD) simulations offer a computational microscope to visualize how a ligand like this compound interacts with its biological target over time. mdpi.com Given that the parent drug, lorcaserin, is a selective agonist for the serotonin 5-HT2C receptor, MD simulations would model the binding of this compound within this G-protein coupled receptor (GPCR). fda.govresearchgate.net
These simulations place the ligand-receptor complex in a simulated physiological environment, including a lipid bilayer and water molecules, and calculate the forces between atoms to track their movements over nanoseconds or even microseconds. nih.gov This allows for the identification of key binding interactions, the stability of the binding pose, and the influence of the ligand on the receptor's conformational state. mdpi.com
While the static binding mode is unlikely to differ significantly between the deuterated and non-deuterated compound, the dynamics of the interaction may be altered. The subtle changes in vibrational modes and conformational dynamics imparted by deuterium substitution could influence the residence time of the ligand in the binding pocket or the energetic profile of the receptor's activation.
Research Findings: MD simulations can reveal the specific amino acid residues that form stable interactions with the ligand. mdpi.com For a compound like this compound binding to the 5-HT2C receptor, these interactions would likely involve a combination of hydrogen bonds, hydrophobic contacts, and pi-stacking interactions, consistent with the binding of other serotonergic ligands. The simulations could predict whether the deuteration affects the stability or duration of these interactions, providing a mechanistic link between isotopic labeling and any observed changes in pharmacological activity.
Table 2: Predicted Key Interactions from Molecular Dynamics Simulations of this compound with the 5-HT2C Receptor
| Interaction Type | Potential Interacting Residues in 5-HT2C | Role in Binding | Potential Isotopic Influence |
| Hydrogen Bonding | Asp, Ser, Thr in the binding pocket | Anchors the ligand in the correct orientation | May alter H-bond dynamics and strength slightly |
| Hydrophobic Interactions | Val, Leu, Ile, Phe | Stabilizes the ligand within the nonpolar pocket | Minor; could affect van der Waals packing |
| Aromatic (Pi-Stacking) | Phe, Tyr, Trp | Orients the aromatic ring of the ligand | Minimal direct effect |
| Water-Mediated Bridges | Various polar residues | Provides additional binding stability and flexibility | Could alter the dynamics of local water molecules |
Prediction of Isotopic Effects on Conformational Dynamics
The three-dimensional shape, or conformation, of a molecule is critical to its biological function. Flexible molecules like lorcaserin and its metabolites exist as an equilibrium of different conformations. researchgate.net Nuclear Magnetic Resonance (NMR) studies have shown that lorcaserin exists in an equilibrium between two primary crown-chair conformations of its seven-membered ring. researchgate.netchemistry.pt
Isotopic substitution with deuterium can influence this conformational equilibrium. Because C-D bonds have a lower zero-point energy and are effectively smaller in vibrational amplitude than C-H bonds, this can lead to a preference for conformations where the bulkier deuterium atom can occupy a less sterically hindered position. This phenomenon, known as the stereochemical isotope effect, can shift the conformational landscape of the molecule.
Theoretical models can predict these shifts. By calculating the relative energies of the different conformers for both the deuterated and non-deuterated species using QM methods, and then exploring the transitions between them with MD simulations, a comprehensive picture of the isotopic effect on conformational dynamics can be built. nih.gov
Table 3: Predicted Isotopic Influence on the Conformational Equilibrium of Lorcaserin Sulfamate
| Conformer | Key Feature | Predicted Relative Population (Non-Deuterated) | Predicted Relative Population (d4-Sulfamate) | Rationale for Isotopic Effect |
| Conformer I (Equatorial) | Methyl group is equatorial | Major (~70-80%) | Potentially higher | Deuterium substitution may further stabilize the lower energy conformer. |
| Conformer II (Axial) | Methyl group is axial | Minor (~20-30%) | Potentially lower | The energetic penalty for the axial position might be influenced by isotopic substitution. |
| Interconversion Rate | Rate of flip between conformers | Fast | Slower | Increased mass leads to slower molecular motions and higher energy barrier for transition. |
Metabolic Pathway Elucidation and Isotopic Tracing Using Lorcaserin D4 Sulfamate in Vitro and Ex Vivo Models
In Vitro Biotransformation Studies in Isolated Cellular and Subcellular Systems
In vitro models are fundamental to the initial stages of metabolic investigation, offering a controlled environment to study the biotransformation of a drug candidate. These systems, which include liver microsomes, S9 fractions, and recombinant enzymes, allow for the detailed examination of metabolic stability and the identification of metabolic pathways.
Metabolic Stability Assessment in Liver Microsomes and S9 Fractions
The metabolic stability of a compound is a key determinant of its pharmacokinetic profile. Liver microsomes and S9 fractions are subcellular preparations that contain a rich complement of drug-metabolizing enzymes and are therefore widely used to assess metabolic stability. nih.govnih.gov
Liver S9 fractions, which contain both microsomal and cytosolic enzymes, offer a more comprehensive in vitro model for metabolism studies compared to microsomes alone. nih.govnih.govevotec.com The inclusion of cytosolic enzymes allows for the investigation of both Phase I and Phase II metabolic reactions. nih.govnih.govmdpi.com The stability of a compound in these systems is typically determined by measuring its rate of disappearance over time. evotec.com
Table 1: Comparison of In Vitro Hepatic Models for Metabolic Stability Studies
| In Vitro Model | Key Features | Advantages | Limitations |
| Liver Microsomes | Contains endoplasmic reticulum enzymes (e.g., CYPs, UGTs). researchgate.net | High-throughput, cost-effective. nih.govnih.gov | Lacks cytosolic enzymes. nih.govresearchgate.net |
| Liver S9 Fractions | Contains both microsomal and cytosolic enzymes. nih.govnih.govevotec.com | More comprehensive metabolic profile than microsomes. nih.govnih.gov | Can sometimes under-predict in vivo clearance. |
| Hepatocytes | Intact liver cells with a full complement of enzymes and cofactors. nih.govnih.gov | Gold standard for in vitro metabolism, closely mimics in vivo conditions. nih.govnih.gov | More expensive and labor-intensive. nih.govnih.gov |
Metabolite Identification and Profiling using Isotopic Labeling
Isotopic labeling, particularly with stable isotopes like deuterium (B1214612) (²H), is a powerful technique for metabolite identification. google.comdoi.org The use of Lorcaserin-d4 Sulfamate (B1201201), a deuterated version of a major lorcaserin (B1675133) metabolite, facilitates the tracking and identification of subsequent metabolic products. The mass shift introduced by the deuterium atoms allows for the easy differentiation of drug-related material from endogenous matrix components in mass spectrometry analysis. doi.org
Following oral administration, the primary circulating metabolite of lorcaserin is lorcaserin sulfamate (M1). nih.govfda.gov The N-carbamoyl glucuronide of lorcaserin (M5) is the major metabolite found in urine. nih.govfda.gov Other minor metabolites identified in urine are glucuronide or sulfate (B86663) conjugates of oxidative metabolites. nih.gov The use of isotopically labeled lorcaserin, such as [14C]-lorcaserin, has been instrumental in these identification studies. europa.eu
The process of identifying metabolites often involves incubating the labeled compound with in vitro systems like human liver microsomes (HLM). nih.govnih.gov Subsequent analysis using techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS/MS) allows for the detection and structural elucidation of the metabolites formed. nih.govnih.gov
Enzyme-Specific Metabolism by Recombinant Cytochrome P450 (CYP) Isoforms and Other Xenobiotic-Metabolizing Enzymes
To pinpoint the specific enzymes responsible for a drug's metabolism, recombinant enzymes are employed. Studies have shown that lorcaserin is metabolized by a multitude of cytochrome P450 (CYP) isoforms, including CYP1A1, CYP1A2, CYP2A6, CYP2B6, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. fda.govnih.gov Additionally, UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) are involved in its metabolism. fda.gov
The formation of lorcaserin's primary oxidative metabolites is catalyzed by several enzymes. For instance, CYP1A2, CYP2A6, CYP2B6, CYP2C19, CYP2D6, CYP3A4, and FMO1 are major enzymes involved in the formation of N-hydroxylorcaserin. nih.gov CYP2D6 and CYP3A4 are involved in the formation of 7-hydroxylorcaserin, while CYP1A1, CYP1A2, and CYP2D6 contribute to the formation of 5-hydroxylorcaserin and 1-hydroxylorcaserin. nih.gov The formation of lorcaserin N-sulfamate is catalyzed by SULT1E1 and SULT1A2. fda.gov
It has been noted that lorcaserin can act as a competitive inhibitor of CYP2D6. europa.eufda.govfda.gov The involvement of multiple enzymes in the metabolism of lorcaserin suggests a low likelihood of significant drug-drug interactions. nih.gov
Table 2: Major Enzymes Involved in Lorcaserin Metabolism
| Metabolite | Key Enzymes Involved |
| N-hydroxylorcaserin | CYP1A2, CYP2A6, CYP2B6, CYP2C19, CYP2D6, CYP3A4, FMO1 nih.gov |
| 7-hydroxylorcaserin | CYP2D6, CYP3A4 nih.gov |
| 5-hydroxylorcaserin | CYP1A1, CYP1A2, CYP2D6 nih.gov |
| 1-hydroxylorcaserin | CYP1A1, CYP1A2, CYP2D6 nih.gov |
| Lorcaserin N-sulfamate | SULT1E1, SULT1A2 fda.gov |
Ex Vivo Investigations in Tissue Homogenates or Perfused Organs
Ex vivo studies bridge the gap between in vitro experiments and in vivo animal models. These investigations utilize isolated tissues or organs to study metabolism and distribution in a more physiologically relevant context than subcellular fractions, yet with greater experimental control than whole-animal studies. scireq.com
Assessment of Metabolic Pathways in Non-Clinical Animal Tissues
The metabolism of lorcaserin has been shown to be qualitatively similar across various species, including humans, rats, mice, and monkeys. europa.eu The major circulating metabolite, lorcaserin sulfamate (M1), is found in all these species. europa.euucm.es The N-carbamoyl glucuronide metabolite (M5) is also observed across these species and is the primary metabolite in the urine of monkeys and humans. europa.euucm.es
Studies using tissue homogenates from non-clinical species can confirm the metabolic pathways identified in vitro and provide insights into potential species differences in metabolism. For example, ex vivo induction studies in rats have shown that lorcaserin can induce hepatic enzymes like CYP2B and UGTs. europa.eu
Distribution Studies in Isolated Organ Systems Utilizing Deuterated Tracers
The use of deuterated tracers like Lorcaserin-d4 Sulfamate is advantageous in ex vivo distribution studies. These studies, often conducted with perfused organs, allow for the examination of a drug's uptake and accumulation in specific tissues. scireq.com Following administration of radiolabeled lorcaserin, radioactivity has been detected in various tissues, with the highest concentrations found in the gastrointestinal tract, stomach, small intestine, bladder, and lungs. europa.eu
In pigmented rats, the highest tissue exposure was observed in the eyes, pigmented skin, urinary bladder, kidneys, lungs, and liver. europa.eu Such distribution studies are crucial for understanding the potential for target organ accumulation and for interpreting toxicology findings. For instance, lorcaserin levels were found to be considerably higher in the liver than in plasma in rats. nih.gov These ex vivo models provide valuable data on tissue-specific distribution that can inform the design and interpretation of in vivo studies.
Role of Deuterium in Modulating Metabolic Clearance Pathways (Chemical Stability Perspective)
The strategic substitution of hydrogen with its heavier, stable isotope deuterium in drug molecules, a process known as deuteration, serves as a powerful tool in medicinal chemistry to modulate a drug's pharmacokinetic profile. researchgate.net The primary mechanism underlying this modulation is the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is inherently stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. researchgate.net Consequently, a greater amount of energy is required to cleave a C-D bond compared to a C-H bond.
In the context of this compound, this principle is applied to enhance its metabolic stability. The metabolic clearance of many drugs, including lorcaserin, is often mediated by enzymatic processes, particularly oxidation by cytochrome P450 (CYP) enzymes, which involve the breaking of C-H bonds. researchgate.net By replacing hydrogen atoms at key metabolic sites with deuterium, the rate of these enzymatic reactions is significantly slowed. researchgate.netnih.gov This retardation of metabolic breakdown leads to a decreased rate of systemic clearance and can prolong the biological half-life of the compound. researchgate.netjuniperpublishers.com
Research has demonstrated that this approach can be highly effective. For instance, studies on other deuterated compounds have shown a significant increase in the amount of the parent drug remaining intact over time in in-vitro systems like human liver microsomes. assumption.edu This effect can sometimes alter the ratios of metabolites formed, potentially leading to a more favorable pharmacokinetic profile. juniperpublishers.com
| Compound Type | Parameter | Result | Implication |
|---|---|---|---|
| Generic Non-Deuterated Drug | Metabolic Half-Life (t½) in Human Liver Microsomes | 28% of compound remaining after 60 minutes. assumption.edu | Rapid metabolic clearance. |
| Generic Deuterated Drug (d-analog) | Metabolic Half-Life (t½) in Human Liver Microsomes | 52% of compound remaining after 60 minutes. assumption.edu | Significantly slower metabolic clearance due to the Kinetic Isotope Effect. |
| Deuterated Telaprevir | Resistance to Epimerization (Metabolic Conversion) | ~5-fold more resistant to conversion to its less active epimer (kH/kD ≈ 5). princeton.edu | Increased stability and maintenance of the more active form. |
| Deuterated Nevirapine | Covalent Binding to Hepatic Proteins | Approximately 5-fold reduction in covalent binding in mouse and rat hepatic microsomes. juniperpublishers.com | Reduced potential for forming reactive metabolites that can cause toxicity. |
Differentiation of Endogenous Compounds from Exogenously Administered Lorcaserin Analogs
A fundamental challenge in metabolic studies is the accurate detection and quantification of an administered drug and its metabolites against a complex background of naturally occurring (endogenous) molecules. researchgate.net Isotopic labeling, specifically with stable isotopes like deuterium, provides a definitive solution to this problem. The use of this compound in in vitro and ex vivo models allows for the clear and unambiguous differentiation of the drug and its metabolic products from any endogenous compounds that may have similar chemical structures or properties.
The core principle behind this differentiation lies in the mass difference imparted by the deuterium atoms. Each deuterium atom adds approximately 1.006 Da to the mass of the molecule compared to a hydrogen atom. nih.gov Therefore, this compound, containing four deuterium atoms, has a molecular weight that is roughly 4 Da higher than its non-deuterated (protium) analog or any structurally similar endogenous compounds.
This mass difference is readily detected using mass spectrometry (MS), a highly sensitive analytical technique that separates ions based on their mass-to-charge ratio (m/z). unam.mx When a sample from an in vitro or ex vivo study is analyzed, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the deuterated compound and its metabolites will appear at distinct m/z values, shifted from their non-deuterated counterparts. oup.comresearchgate.net
For example, in a mass spectrum, the ion representing the non-deuterated parent compound would appear at a specific m/z value. The ion for Lorcaserin-d4 would appear at [M+4]+H, creating a unique and easily identifiable signal. This allows researchers to:
Trace the Parent Compound: Confidently track the administered this compound without interference from other substances. acs.org
Identify Metabolites: Identify metabolites derived from the drug, as they will also retain the deuterium label and thus exhibit the same mass shift relative to any potential endogenous metabolites. acs.org
Quantify Accurately: Use the deuterated analog as an ideal internal standard for quantitative analysis, as it co-elutes chromatographically with the non-deuterated form but is distinguished by the mass spectrometer, correcting for variations in sample preparation and instrument response. unam.mxresearchgate.net
This method effectively eliminates false positives and ensures that the metabolic pathways being elucidated are unequivocally linked to the administered deuterated drug. mdpi.com
| Compound | Isotopic Label | Hypothetical Molecular Weight (Da) | Expected Mass-to-Charge Ratio (m/z) in MS [M+H]⁺ | Method of Differentiation |
|---|---|---|---|---|
| Parent Compound (e.g., Lorcaserin) | None (Protium) | 195.68 | 196.69 | The 4-Dalton mass shift provides a distinct and non-overlapping signal in the mass spectrometer, allowing for clear differentiation and simultaneous analysis. oup.comresearchgate.net |
| Deuterated Analog (e.g., Lorcaserin-d4) | Deuterium (d4) | 199.70 | 200.71 | |
| Endogenous Compound (e.g., Tryptamine) | None (Natural Abundance) | 160.22 | 161.23 | Different molecular weight and fragmentation pattern from Lorcaserin and its analogs ensure no misidentification. |
Applications of Lorcaserin D4 Sulfamate in Chemical and Biochemical Research Methodologies
As a High-Precision Internal Standard in Quantitative Analytical Assays
In the realm of quantitative analysis, particularly in bioanalytical method development, the use of a stable isotope-labeled internal standard (IS) is considered a best practice for achieving accurate and reproducible results. lcms.cz Lorcaserin-d4 sulfamate (B1201201), with its deuterium-labeled structure, is ideally suited for this role, especially in assays involving mass spectrometry. lcms.czresearchgate.net
Mitigation of Matrix Effects in Mass Spectrometry
Biological samples such as plasma, urine, and tissue homogenates are complex mixtures containing numerous endogenous and exogenous components. medipharmsai.comnih.gov During analysis by techniques like liquid chromatography-mass spectrometry (LC-MS), these co-eluting matrix components can interfere with the ionization of the target analyte, a phenomenon known as the "matrix effect". nih.govbioanalysis-zone.com This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. nih.govnih.gov
A stable isotope-labeled internal standard like Lorcaserin-d4 sulfamate is the most effective tool to compensate for these matrix effects. nih.gov Since it is chemically almost identical to the analyte of interest (lorcaserin sulfamate) and differs primarily in mass, it exhibits very similar chromatographic behavior and ionization efficiency. researchgate.netscispace.com Any signal suppression or enhancement experienced by the analyte will be mirrored by the deuterated internal standard. nih.gov By calculating the ratio of the analyte response to the internal standard response, the variability introduced by the matrix effect can be effectively normalized, leading to more accurate and precise quantification. nih.govnih.gov
Table 1: Common Sources of Matrix Effects in Bioanalysis medipharmsai.comnih.gov
| Category | Examples |
| Endogenous Components | Phospholipids, proteins, salts, lipids, carbohydrates, urea |
| Exogenous Components | Anticoagulants, dosing vehicles, analyte stabilizers, co-administered medications, reagents |
| Analytical Process | Impurities in standards, solvents, mobile phase additives, degradation products |
Compensation for Sample Preparation and Instrument Variability
Quantitative analytical methods often involve multiple steps, including extraction, derivatization, and injection into the analytical instrument. Each of these steps can introduce variability, leading to potential loss of the analyte and affecting the final measurement. An ideal internal standard should be added to the sample at the beginning of the workflow to account for any analyte loss during these procedures. lcms.cz
This compound, when used as an internal standard, co-elutes with the unlabeled analyte and experiences similar variations during sample preparation and analysis. researchgate.net This includes inconsistencies in extraction recovery, injection volume, and instrument response. By normalizing the analyte's signal to that of the deuterated standard, these sources of error are effectively compensated for, ensuring the robustness and reliability of the analytical method. nih.gov
Application in Method Development and Validation for Analytical Chemistry
The development and validation of robust analytical methods are crucial for regulatory submissions and ensuring data quality in research. bioanalysis-zone.comclearsynth.com this compound is a valuable tool in this process. clearsynth.comaxios-research.comclearsynth.com During method development, it can be used to assess key parameters such as linearity, accuracy, precision, and the extent of matrix effects. nih.govresearchgate.net
In method validation, regulatory guidelines often require a thorough investigation of matrix effects. bioanalysis-zone.com The use of a stable isotope-labeled internal standard like this compound is a widely accepted approach to meet these requirements. lcms.cznih.gov Its application helps to demonstrate that the method is reliable and free from the influence of the sample matrix, ensuring the integrity of the generated data. bioanalysis-zone.comnih.gov
Table 2: Key Validation Parameters Assessed Using a Deuterated Internal Standard researchgate.netmdpi.com
| Parameter | Description |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. |
| Accuracy | The closeness of the measured value to the true value. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. |
| Recovery | The efficiency of the extraction procedure in recovering the analyte from the sample matrix. |
| Matrix Effect | The influence of co-eluting substances on the ionization of the analyte. |
| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. mdpi.com |
As a Probe Molecule for Studying Biochemical Processes
Beyond its role in quantitative analysis, this compound can also be employed as a probe molecule to investigate various biochemical phenomena. The deuterium (B1214612) label allows for the tracking and differentiation of the molecule from its endogenous or unlabeled counterparts. aquigenbio.comnih.gov
Tracing Molecular Fate in In Vitro Biochemical Cascades
Deuterium-labeled compounds are powerful tools for tracing the metabolic fate of molecules in biological systems. aquigenbio.comresearchgate.net In in vitro studies using cell lysates, subcellular fractions, or purified enzyme systems, this compound can be used to follow the transformation of the parent compound through various metabolic pathways. scispace.comnih.gov
By incubating the deuterated compound with the biological system and analyzing the resulting mixture by mass spectrometry, researchers can identify and quantify metabolites. The unique mass signature of the deuterium-labeled metabolites allows for their clear distinction from any endogenous compounds that may be present. acs.org This approach can provide valuable insights into the enzymes involved in the metabolism of lorcaserin (B1675133) sulfamate and the kinetics of these biotransformations.
Investigation of Ligand-Receptor Interactions and Functional Assays in Cell-Based Systems
Isotopically labeled ligands are instrumental in studying ligand-receptor binding and the subsequent functional responses in cell-based assays. google.comscience.gov While not a radiolabel, the stable isotope label in this compound can be used in competitive binding assays where it competes with the unlabeled ligand for binding to a receptor, such as the serotonin (B10506) 5-HT2C receptor. nih.govnih.gov
In functional assays, this compound can be used to stimulate cellular responses through receptor activation. The deuterium label allows for precise quantification of the ligand in the assay medium, which can be correlated with the observed biological effect. This can be particularly useful in complex systems where the ligand concentration might change over time due to metabolism or uptake by the cells. Furthermore, in studies investigating receptor internalization or trafficking, the deuterated ligand can be tracked and quantified within different cellular compartments. science.gov
Contribution to Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) Studies
The strategic placement of deuterium atoms in a drug molecule can provide profound insights into its interaction with biological targets and its metabolic pathways. The use of this compound is particularly instrumental in dissecting the roles of specific structural features in molecular recognition and metabolic stability.
Elucidation of Critical Structural Features for Molecular Recognition
While this compound is a metabolite, its deuterated nature allows researchers to probe the steric and electronic requirements of the binding pocket of metabolizing enzymes, such as sulfotransferases (SULTs). nih.gov By comparing the enzymatic processing of the deuterated versus the non-deuterated sulfamate, researchers can infer the importance of the C-H bonds at the deuterated positions for enzyme-substrate recognition and catalytic activity.
For instance, if the deuterium substitution in this compound leads to a significant change in its interaction with a particular SULT isoform, it would suggest that the region of deuteration is critical for binding or proper orientation within the enzyme's active site. This information is valuable for building more accurate SAR models for this class of compounds and their metabolites.
A hypothetical study could compare the binding affinity of Lorcaserin sulfamate and this compound to various human SULT isoforms, as illustrated in the table below.
| Compound | SULT1A1 Ki (μM) | SULT1E1 Ki (μM) | SULT2A1 Ki (μM) |
| Lorcaserin Sulfamate | 5.2 | 12.8 | 8.5 |
| This compound | 5.5 | 13.1 | 8.9 |
| This table presents hypothetical data for illustrative purposes. |
A marginal difference in binding affinity, as shown in the hypothetical data, would suggest that the deuterated positions are not critical for the initial binding to the sulfotransferase enzymes.
Understanding Metabolic "Soft Spots" and Their Chemical Modification
A primary application of deuterated compounds is to identify and characterize metabolic "soft spots"—positions on a molecule that are most susceptible to metabolic transformation. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect (KIE) where the cleavage of a C-D bond is slower than that of a C-H bond. nih.gov This effect can be exploited to stabilize a molecule against metabolism.
In the case of lorcaserin, if further metabolism of the sulfamate metabolite is a concern, introducing deuterium at susceptible positions can slow down this process. By incubating this compound with liver microsomes and comparing its metabolic profile to that of the non-deuterated sulfamate, researchers can pinpoint the sites of subsequent metabolism on the sulfamate metabolite itself. A reduction in the formation of a particular downstream metabolite from this compound would indicate that the deuterated position is a metabolic "soft spot."
This understanding allows medicinal chemists to make targeted chemical modifications to block or slow down undesirable metabolic pathways, potentially improving the metabolite's pharmacokinetic profile or reducing the formation of reactive or toxic species. nih.gov
The following table illustrates hypothetical results from an in vitro metabolic stability assay.
| Compound | Half-life in Human Liver Microsomes (min) | Major Metabolite Formed |
| Lorcaserin Sulfamate | 45 | Hydroxylated Lorcaserin Sulfamate |
| This compound | 85 | Reduced formation of Hydroxylated Lorcaserin Sulfamate |
| This table presents hypothetical data for illustrative purposes. |
The longer half-life of this compound in this hypothetical example demonstrates the metabolic stabilization achieved through deuteration.
Use in Pharmacokinetic and Pharmacodynamic Modeling (In Vitro/Computational Basis)
The altered metabolic rate of deuterated compounds makes them powerful tools for developing and refining predictive models of a drug's behavior in biological systems.
Developing Predictive Models for Molecular Behavior in Biological Systems
In vitro and computational models are essential for predicting the in vivo pharmacokinetics of a drug candidate. nih.govamericanpharmaceuticalreview.com this compound can be used to validate and improve these models. For example, the observed metabolic stability of this compound in human liver microsomes can be compared with predictions from computational models that incorporate the KIE. plos.orgnih.gov Discrepancies between the predicted and observed data can be used to refine the model's parameters, leading to more accurate predictions for future drug candidates.
Furthermore, by using a deuterated standard like this compound in in vitro assays, researchers can more accurately quantify the turnover of the non-deuterated parent drug, leading to more reliable data for building PK/PD models.
A computational model could be used to predict the pharmacokinetic parameters of both the deuterated and non-deuterated compounds, as shown in the hypothetical table below.
| Parameter | Lorcaserin Sulfamate (Predicted) | This compound (Predicted) |
| Clearance (mL/min/kg) | 15.3 | 8.9 |
| Volume of Distribution (L/kg) | 2.1 | 2.1 |
| Half-life (h) | 1.6 | 2.7 |
| This table presents hypothetical data for illustrative purposes. |
These predictions can then be compared with in vivo data to validate the computational model.
Analyzing Isotopic Effects on Distribution and Elimination Profiles in Controlled Experimental Settings
The KIE resulting from deuterium substitution can significantly impact a drug's elimination profile. google.com By comparing the pharmacokinetics of lorcaserin (which is metabolized to lorcaserin sulfamate) and a deuterated version of lorcaserin in animal models, researchers can quantify the effect of deuterium substitution on the rate of formation and subsequent elimination of the sulfamate metabolite.
These studies, conducted in highly controlled experimental settings, provide valuable data for understanding the complex interplay between metabolism, distribution, and elimination, ultimately aiding in the design of drugs with more predictable and desirable pharmacokinetic properties.
Future Research Directions and Unexplored Avenues for Lorcaserin D4 Sulfamate
Development of Novel Synthetic Routes and Scalable Preparations
The synthesis of deuterated compounds like Lorcaserin-d4 Sulfamate (B1201201) is a critical area of research, with a continuous drive towards more efficient, selective, and scalable methods. researchgate.netmdpi.com Current strategies often involve either the direct use of commercially available deuterated precursors or hydrogen/deuterium (B1214612) exchange reactions. symeres.com While effective for small-scale synthesis, the growing interest in deuterated compounds as active pharmaceutical ingredients necessitates the development of robust and scalable industrial methodologies. researchgate.net
Future research in this area will likely focus on several key aspects:
Late-Stage Deuteration: Developing methods for introducing deuterium at a later stage of the synthesis is highly desirable as it allows for more flexibility and efficiency. researchgate.net This approach can be particularly valuable for complex molecules like Lorcaserin-d4 Sulfamate.
Catalytic Systems: The use of transition metal catalysts, such as palladium on carbon (Pd/C) with an aluminum-D2O system, offers a promising environmentally friendly approach for selective H-D exchange. mdpi.com Further exploration of novel catalytic systems could lead to even more efficient and selective deuteration processes. researchgate.net
Sustainable Synthesis: There is a growing emphasis on developing sustainable synthetic routes that minimize waste and use non-toxic starting materials. imist.ma Future synthetic strategies for this compound will likely incorporate these principles.
The development of such novel synthetic routes will not only facilitate the production of this compound for its current applications but also open up possibilities for its use in more advanced research areas.
Advanced Analytical Applications Beyond Routine Quantitation
While this compound is primarily used as an internal standard in quantitative analysis, its potential extends to more sophisticated analytical techniques that can provide deeper insights into biological systems. acs.org
High-Resolution Imaging Mass Spectrometry with Deuterated Tracers
High-resolution imaging mass spectrometry (IMS) techniques, such as Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS), are powerful tools for visualizing the distribution of molecules within biological tissues at the subcellular level. nih.govnih.govresearchgate.netbroadinstitute.orgresearchgate.net By using deuterated tracers like this compound, researchers can track the compound's localization and metabolism within cells and tissues with high spatial resolution. nih.govnih.govresearchgate.netbroadinstitute.orgresearchgate.netjci.org
This approach offers several advantages:
Subcellular Localization: NanoSIMS can achieve a lateral resolution of less than 50 nm, allowing for the precise localization of the deuterated tracer within organelles. researchgate.netjci.org
Multiplexed Imaging: It is possible to simultaneously image multiple stable isotope tracers, providing a more comprehensive view of metabolic processes. nih.govresearchgate.netjci.org
Quantitative Analysis: MIMS, a related technique, allows for the quantitative mapping of tracer incorporation, providing valuable data on cellular proliferation and metabolism. jci.org
Future research could involve using this compound in conjunction with IMS to study its distribution and effects in specific target tissues, providing valuable information for drug development and toxicology studies.
Integration into Multi-Omics Research Workflows
Multi-omics approaches, which integrate data from different "-omics" fields such as genomics, proteomics, and metabolomics, are becoming increasingly important in biomedical research. nih.gov Deuterated compounds can play a crucial role in these workflows, particularly in quantitative proteomics and metabolomics. researchgate.netresearchgate.net
Metabolic labeling with deuterium oxide (D2O) is a cost-effective and versatile method for introducing isotopes into a wide range of biomolecules. researchgate.netresearchgate.net This allows for the accurate and precise determination of quantitative changes in biological samples. researchgate.net this compound, as a deuterated compound, could be integrated into such studies to investigate its impact on various metabolic pathways.
Potential applications include:
Quantitative Proteomics: Using deuterated alkylating agents for the relative quantification of proteins.
Quantitative Lipidomics: Employing mass spectrometry and deuterium labeling to monitor changes in lipid profiles.
Toxicogenomics: Combining toxicogenomics with deuterated compounds to study specific toxicities and assess risks.
By integrating this compound into multi-omics workflows, researchers can gain a more holistic understanding of its biological effects and mechanisms of action.
Exploration of Isotopic Effects on Biochemical Pathways and Enzyme Activity
The substitution of hydrogen with deuterium can have significant effects on the rates of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.govcore.ac.ukiiste.orgresearchgate.net This effect arises from the difference in mass between the two isotopes, which affects the strength of chemical bonds and the vibrational frequencies of molecules. unideb.hu The C-D bond is stronger than the C-H bond, leading to a slower rate of reactions that involve the cleavage of this bond. juniperpublishers.com
In the context of this compound, exploring its isotopic effects on biochemical pathways and enzyme activity could reveal:
Metabolic Stability: Deuteration can increase the metabolic stability of a drug by slowing down its metabolism by enzymes such as cytochrome P450. juniperpublishers.comcdnsciencepub.com This can lead to a longer half-life and improved pharmacokinetic properties. juniperpublishers.comnih.gov
Metabolic Switching: In some cases, deuteration can alter the metabolic pathway of a drug, leading to the formation of different metabolites. juniperpublishers.comcdnsciencepub.com This "metabolic shunting" can potentially reduce the formation of toxic metabolites. acs.org
Enzyme Inhibition: The KIE can be used to probe the active sites of enzymes and understand the mechanism of inhibition. nih.govnih.gov
Further research into the isotopic effects of this compound could provide valuable information for optimizing its therapeutic potential and understanding its interactions with biological systems.
Design of Next-Generation Deuterated Probes for Specific Molecular Targets
The unique properties of deuterated compounds make them attractive as probes for studying specific molecular targets. mdpi.comgabarx.com By strategically placing deuterium atoms at specific positions within a molecule, researchers can create probes with altered metabolic stability and pharmacokinetic profiles. researchgate.netgabarx.com
The development of next-generation deuterated probes based on the Lorcaserin (B1675133) scaffold could involve:
Site-Selective Deuteration: Precisely controlling the location of deuterium incorporation to target specific metabolic pathways or enzyme interactions. nih.gov
Enhanced Potency and Selectivity: While deuteration generally does not significantly alter the biochemical potency or selectivity of a compound, in some cases, it can lead to favorable changes. juniperpublishers.comgabarx.com
Improved Therapeutic Profiles: By modifying the metabolic fate of the molecule, it may be possible to enhance its safety, efficacy, and tolerability. gabarx.com
The design of such probes would require a deep understanding of the structure-activity relationships of Lorcaserin and the effects of deuteration on its biological properties.
Theoretical and Computational Advancements in Predicting Deuterium's Chemical and Biochemical Impact
Theoretical and computational methods are playing an increasingly important role in understanding and predicting the effects of deuteration on chemical and biochemical systems. mdpi.commdpi.comnih.govresearchgate.netaanda.orgpnas.org These methods can provide valuable insights that complement experimental studies.
Key areas of computational research include:
Modeling Isotope Effects: Developing theoretical models to calculate the KIE and predict the impact of deuteration on reaction rates and equilibria. mdpi.compnas.org Path integral and free-energy perturbation methods are among the techniques used for this purpose. mdpi.com
Predicting Binding Affinities: Using computational techniques like molecular docking and molecular dynamics simulations to evaluate how deuteration affects the binding of a ligand to its receptor. mdpi.comnih.gov
Understanding Solvation Effects: Modeling the influence of the solvent (e.g., H2O vs. D2O) on the properties and interactions of deuterated compounds. mdpi.com
These computational approaches can help to rationalize experimental observations and guide the design of new deuterated compounds with desired properties. For instance, computational models can help predict how the replacement of hydrogen with deuterium will alter hydrogen bonding interactions within a receptor binding site. mdpi.com
The continued development of more accurate and efficient computational methods will be crucial for advancing our understanding of the chemical and biochemical impact of deuterium and for accelerating the discovery and development of novel deuterated molecules like this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
